![molecular formula C22H23N3O4 B2624828 4-(4-(benzyloxy)phenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923174-63-4](/img/structure/B2624828.png)
4-(4-(benzyloxy)phenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrrolo[3,4-d]pyrimidine derivative. Pyrrolopyrimidines are a class of compounds that have been studied for their diverse biological activities . The presence of the benzyloxyphenyl group suggests that it might have additional properties, as benzyloxyphenyl compounds have been used in the synthesis of various bioactive molecules .
Molecular Structure Analysis
The molecular structure of such compounds typically involves a pyrrolopyrimidine core with various substituents. The exact structure would depend on the specific locations and types of these substituents .Chemical Reactions Analysis
Pyrrolopyrimidines can undergo a variety of chemical reactions, depending on the substituents present. For example, they can participate in coupling reactions, redox reactions, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and more .Wissenschaftliche Forschungsanwendungen
Catalytic Protodeboronation for Anti-Markovnikov Hydromethylation
Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. Researchers have recently reported a catalytic protodeboronation method using a radical approach. This protocol enables the formal anti-Markovnikov hydromethylation of alkenes, a transformation previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
(4-(Benzyloxy)phenyl)(hydroxy)acetic Acid
This compound, also known as (4-(benzyloxy)phenoxy]acetic acid , has potential applications in medicinal chemistry and drug development. Its unique structure combines a phenyl ring with a hydroxyacetic acid moiety. Researchers are investigating its pharmacological properties, including potential anti-inflammatory, analgesic, or antitumor effects. Further studies are needed to fully elucidate its biological activity and therapeutic potential .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(2-hydroxypropyl)-4-(4-phenylmethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-14(26)11-25-12-18-19(21(25)27)20(24-22(28)23-18)16-7-9-17(10-8-16)29-13-15-5-3-2-4-6-15/h2-10,14,20,26H,11-13H2,1H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTQGQCOLGPIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(benzyloxy)phenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2624745.png)
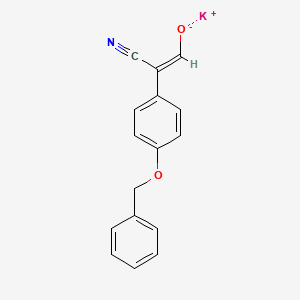
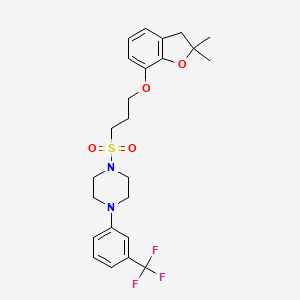
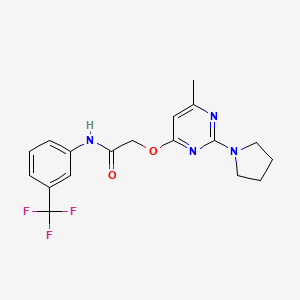

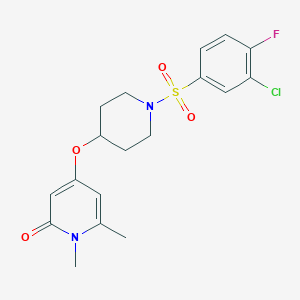
![(Z)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2624755.png)
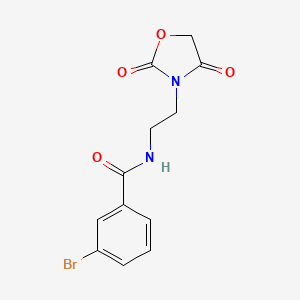

![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2624760.png)
![3-(Trifluoromethyl)-2-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2624764.png)
![8-(thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2624765.png)
![N'-(2-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2624766.png)
![1-Methyl-7-m-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B2624768.png)